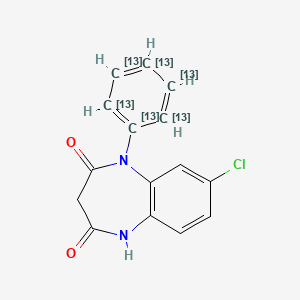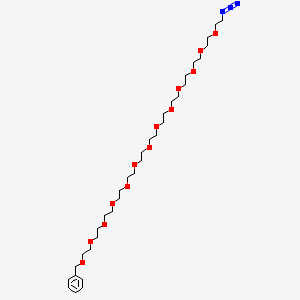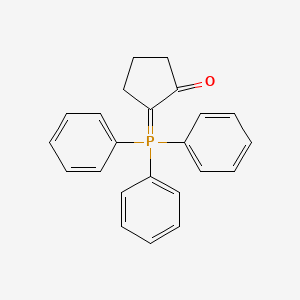![molecular formula C8H14O2S B11938519 9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide CAS No. 6522-45-8](/img/structure/B11938519.png)
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide is a unique organic compound with the molecular formula C8H14O2S and a molecular weight of 174.264 g/mol . This compound is characterized by its bicyclic structure, which includes a sulfur atom and two oxygen atoms. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide typically involves the reaction of sulfur dichloride with sulfuryl chloride and 1,5-cyclooctadiene . The reaction conditions include the use of a vacuum-take off adapter, water, sodium cyanide, and acetonitrile at room temperature . This method allows for the efficient production of the compound in a controlled laboratory setting.
Analyse Chemischer Reaktionen
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom participates in neighboring-group participation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as azides and cyanides . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their activity and function . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide can be compared with other similar compounds such as:
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound also features a bicyclic structure with sulfur but includes chlorine atoms, making it more reactive in certain substitution reactions.
9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide: This compound has a similar bicyclic framework but includes nitrogen and iodine, which alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of sulfur and oxygen atoms, which provides distinct reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
6522-45-8 |
|---|---|
Molekularformel |
C8H14O2S |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide |
InChI |
InChI=1S/C8H14O2S/c9-11(10)7-3-1-4-8(11)6-2-5-7/h7-8H,1-6H2 |
InChI-Schlüssel |
ZGPMRVKNTCKLBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11938440.png)

![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)


![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)





![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
